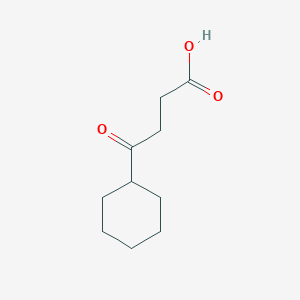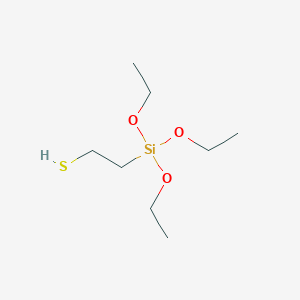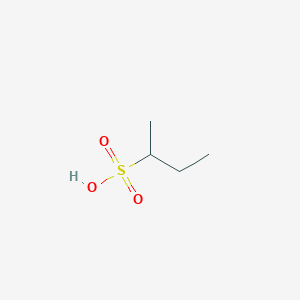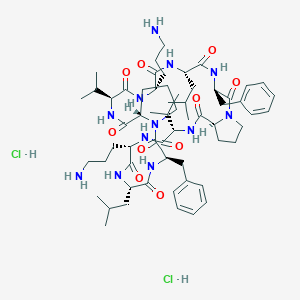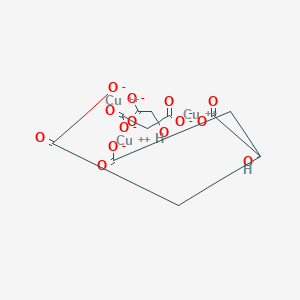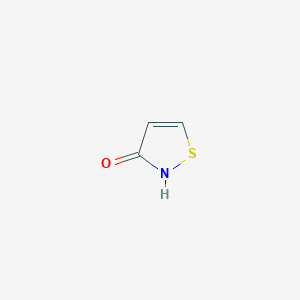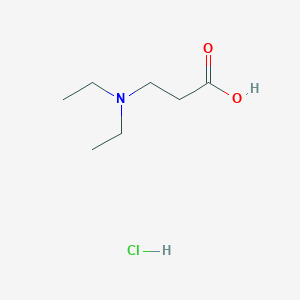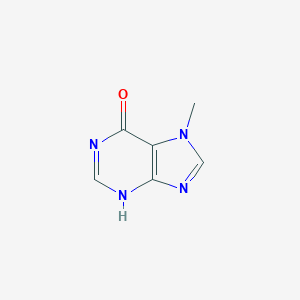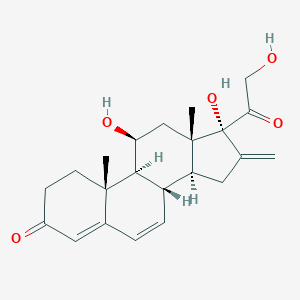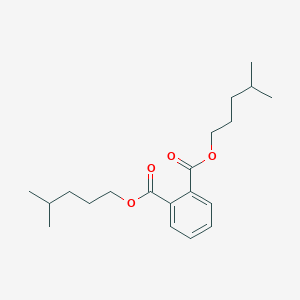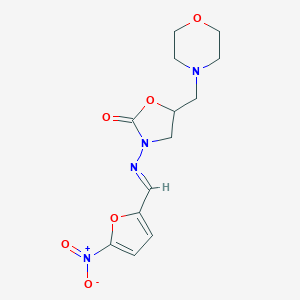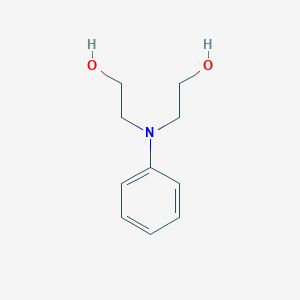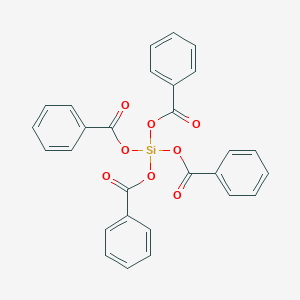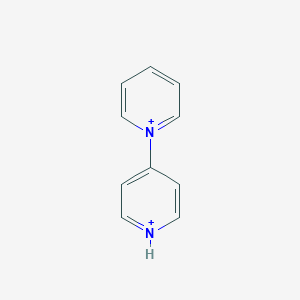
1-Pyridin-1-ium-4-ylpyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyridin-1-ium-4-ylpyridin-1-ium is a heterocyclic compound that has gained significant attention in the field of chemistry due to its diverse applications. It is a cationic species that is used as a ligand in coordination chemistry and as a building block in the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of 1-Pyridin-1-ium-4-ylpyridin-1-ium is not fully understood. However, it is believed to act as a Lewis base, donating a pair of electrons to a metal ion to form a stable coordination complex. This complex can then undergo various reactions, including oxidation, reduction, and substitution.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 1-Pyridin-1-ium-4-ylpyridin-1-ium. However, it has been shown to have antimicrobial properties and can inhibit the growth of various bacteria and fungi. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer.
Advantages And Limitations For Lab Experiments
The advantages of using 1-Pyridin-1-ium-4-ylpyridin-1-ium in lab experiments include its stability, ease of synthesis, and ability to form stable coordination complexes with various metal ions. However, its limitations include its potential toxicity and limited solubility in some solvents.
Future Directions
There are several future directions for the study of 1-Pyridin-1-ium-4-ylpyridin-1-ium. These include:
1. Exploring its potential use as a photosensitizer in photodynamic therapy for cancer.
2. Studying its antimicrobial properties and potential use as an antimicrobial agent.
3. Investigating its potential use as a ligand in the synthesis of new coordination complexes with unique properties.
4. Developing new synthesis methods to improve its yield and purity.
5. Studying its potential use in catalysis and as a building block in the synthesis of new organic compounds.
In conclusion, 1-Pyridin-1-ium-4-ylpyridin-1-ium is a versatile compound with diverse applications in various scientific fields. Its stability, ease of synthesis, and ability to form stable coordination complexes with various metal ions make it a valuable building block in the synthesis of various organic compounds. Further research is needed to fully understand its mechanism of action and explore its potential applications in photodynamic therapy, antimicrobial agents, and catalysis.
Synthesis Methods
1-Pyridin-1-ium-4-ylpyridin-1-ium can be synthesized through various methods, including the reaction of 4-chloropyridine with pyridine in the presence of a base, or by reacting 4-bromopyridine with pyridine in the presence of a palladium catalyst. The most common method for synthesizing 1-Pyridin-1-ium-4-ylpyridin-1-ium involves the reaction of 4-chloropyridine with pyridine in the presence of a base, such as potassium carbonate, in anhydrous dimethylformamide (DMF) at elevated temperatures.
Scientific Research Applications
1-Pyridin-1-ium-4-ylpyridin-1-ium has been extensively studied for its potential applications in various scientific fields. It is commonly used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metal ions. It has also been used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
properties
CAS RN |
16077-77-3 |
|---|---|
Product Name |
1-Pyridin-1-ium-4-ylpyridin-1-ium |
Molecular Formula |
C10H10N2+2 |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
1-pyridin-1-ium-4-ylpyridin-1-ium |
InChI |
InChI=1S/C10H9N2/c1-2-8-12(9-3-1)10-4-6-11-7-5-10/h1-9H/q+1/p+1 |
InChI Key |
IYYUWAULZBEIST-UHFFFAOYSA-O |
SMILES |
C1=CC=[N+](C=C1)C2=CC=[NH+]C=C2 |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=CC=[NH+]C=C2 |
synonyms |
1,4-Bipyridinium(8CI,9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



